Cas no 897734-31-5 (methyl 2-(2Z)-2-(acetylimino)-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

Methyl 2-(2Z)-2-(acetylimino)-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate is a synthetic organic compound featuring a benzothiazole core with acetyl and acetamido functional groups. Its structural complexity and functionalization make it a valuable intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of heterocyclic compounds with potential biological activity. The presence of the (Z)-configured imino group enhances its reactivity, enabling selective modifications for targeted applications. This compound is typically utilized in controlled synthetic pathways due to its stability under standard conditions and compatibility with further derivatization. Its precise molecular architecture supports investigations into structure-activity relationships in drug discovery.
methyl 2-(2Z)-2-(acetylimino)-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate structure
897734-31-5 structure
Product Name:methyl 2-(2Z)-2-(acetylimino)-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate
CAS No:897734-31-5
MF:C14H15N3O4S
MW:321.351601839066
CID:5914592
PubChem ID:5235702
Update Time:2025-08-05

methyl 2-(2Z)-2-(acetylimino)-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-[(2Z)-2-(acetylimino)-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
    • methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate
    • 897734-31-5
    • AKOS024607216
    • (Z)-methyl 2-(6-acetamido-2-(acetylimino)benzo[d]thiazol-3(2H)-yl)acetate
    • F1366-1321
    • 3(2H)-Benzothiazoleacetic acid, 6-(acetylamino)-2-(acetylimino)-, methyl ester
    • methyl 2-(2Z)-2-(acetylimino)-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate
    • Inchi: 1S/C14H15N3O4S/c1-8(18)15-10-4-5-11-12(6-10)22-14(16-9(2)19)17(11)7-13(20)21-3/h4-6H,7H2,1-3H3,(H,15,18)
    • InChI Key: NGUCISMMMBPMNN-UHFFFAOYSA-N
    • SMILES: S1C2=CC(NC(C)=O)=CC=C2N(CC(OC)=O)C1=NC(C)=O

Computed Properties

  • Exact Mass: 321.07832714g/mol
  • Monoisotopic Mass: 321.07832714g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 508
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Predicted)
  • pka: 14.22±0.20(Predicted)

methyl 2-(2Z)-2-(acetylimino)-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate Pricemore >>

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methyl 2-(2Z)-2-(acetylimino)-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate Related Literature

Additional information on methyl 2-(2Z)-2-(acetylimino)-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate

Introduction to Methyl 2-(2Z)-2-(acetylimino)-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate (CAS No. 897734-31-5)

Methyl 2-(2Z)-2-(acetylimino)-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its unique Chemical Abstracts Service Number (CAS No. 897734-31-5), belongs to a class of molecules that exhibit promising biological activities. Its molecular structure, characterized by a fused benzothiazole ring system and functional groups such as acetamido and acetylimino, makes it a versatile candidate for further investigation in drug discovery and development.

The benzothiazole core is a well-known pharmacophore in medicinal chemistry, widely recognized for its role in various bioactive molecules. The presence of the acetamido group at the 6-position and the acetylimino group at the 2-position introduces specific chemical reactivity and potential interactions with biological targets. These features are particularly intriguing for researchers exploring novel therapeutic agents.

In recent years, there has been a surge in interest regarding heterocyclic compounds due to their diverse pharmacological properties. The benzothiazole scaffold, in particular, has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer activities. The compound Methyl 2-(2Z)-2-(acetylimino)-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate represents an advanced derivative of this scaffold, which may offer enhanced efficacy and selectivity compared to its parent structures.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The introduction of the acetylimino group at the 2-position is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, advances in synthetic methodologies have made it possible to construct such complex molecules with increasing efficiency.

The pharmacological potential of Methyl 2-(2Z)-2-(acetylimino)-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate has been explored in several preclinical studies. Initial findings suggest that this compound exhibits significant inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, studies have shown that it may interfere with the activity of enzymes such as kinases and phosphodiesterases, which are crucial in signal transduction pathways.

One of the most exciting aspects of this compound is its potential application in treating inflammatory diseases. Inflammatory processes are mediated by a complex interplay of cytokines, chemokines, and enzymes. The benzothiazole moiety is known to modulate these pathways by inhibiting key inflammatory mediators. The additional functional groups in Methyl 2-(2Z)-2-(acetylimino)-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate may enhance its ability to interact with inflammatory targets, thereby providing a more potent therapeutic effect.

Moreover, the compound's structure suggests that it may have neuroprotective properties. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the aggregation of misfolded proteins and oxidative stress. The benzothiazole scaffold has been shown to inhibit protein aggregation and scavenge reactive oxygen species (ROS), making it a promising candidate for neuroprotection. The unique combination of functional groups in Methyl 2-(2Z)-2-(acetylimino)-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate may further enhance these effects.

In vitro studies have also demonstrated the compound's ability to induce apoptosis in cancer cell lines. Apoptosis is a critical mechanism for eliminating damaged or abnormal cells and is often dysregulated in cancer cells. By promoting apoptosis, Methyl 2-(2Z)-2-(acetylimino)-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate may offer a novel approach for cancer therapy. Additionally, its ability to inhibit angiogenesis—the formation of new blood vessels that support tumor growth—adds another layer of potential therapeutic benefit.

The development of new drug candidates relies heavily on understanding their interactions with biological targets at the molecular level. Computational methods such as molecular docking and simulations have become indispensable tools in this process. These techniques allow researchers to predict how Methyl 2-(2Z)-2-(acetylimino)-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-ylacetate binds to specific proteins or enzymes, providing insights into its mechanism of action.

The latest research indicates that this compound may also have antimicrobial properties. Antibiotic resistance is a growing global health concern, necessitating the discovery of new antimicrobial agents. The structural features of Methyl 2-(2Z)-2-(acetylimino)-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-y acetate make it a potential candidate for combating resistant bacterial strains by interfering with essential bacterial processes such as DNA replication or cell wall synthesis.

The future prospects for Methyl 2-(Z) -Methyl 4-methoxybenzoic acid4-4---------

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